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Compound of Interest

8-Methoxy-4-methylquinolin-
Compound Name:

2(1H)-one
CAS No.: 30198-01-7
Cat. No.: B1300258

Get Quote

Part 1: Executive Summary & Chemical Profile

Subject: 8-Methoxy-4-methylquinolin-2(1H)-one Synonyms: 8-Methoxy-4-methylcarbostyril;
2-Hydroxy-4-methyl-8-methoxyquinoline (tautomer) CAS Registry Number: 30198-01-7
Molecular Formula:

Molecular Weight: 189.21 g/mol [1][2]

Strategic Relevance

The quinolin-2(1H)-one (carbostyril) scaffold is a privileged structure in medicinal chemistry,
serving as a core pharmacophore for anticancer, antimicrobial, and anti-inflammatory agents.
[2] The 8-methoxy-4-methyl derivative is particularly significant due to the steric and electronic
influence of the 8-position substituent, which often modulates solubility and receptor binding
affinity compared to the unsubstituted parent.[2] This guide provides a rigorous spectroscopic
profile to assist in the synthesis validation and quality control of this compound.

Chemical Identity Table
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Property Value Notes

Appearance Off-white to pale yellow solid Crystalline powder

High melting point due to
Melting Point 220-225 °C (Typical range) intermolecular H-bonding
(dimer formation)

Poorly soluble in water and

Solubility DMSO, DMF, Hot Ethanol
cold non-polar solvents

Weakly acidic due to

pKa ~11.5 (Amide NH) ] ]
lactam/lactim tautomerism

Part 2: Synthesis & Structural Logic

To understand the impurities and solvent peaks often seen in spectra, one must understand the
genesis of the molecule.[2] The most robust route is the Knorr Quinoline Synthesis, involving
the condensation of o-anisidine with ethyl acetoacetate, followed by acid-mediated cyclization.

Synthesis Workflow (DOT Diagram)
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Acetoacetanilide o Cyclization (-H20) | 8-Methoxy-4-methyl-
/ Intermediate | (PPA or H2S04, 100°C) "1 quinolin-2(1H)-one
Ethyl Acetoacetate
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Click to download full resolution via product page

Figure 1: Synthetic pathway via Knorr condensation.[2] Impurities often include unreacted
aniline (aromatic region) or ethyl acetoacetate (aliphatic region).[2]

Part 3: Spectroscopic Characterization

The following data represents the consensus spectroscopic profile. Note: Solvent effects are
critical.[2] DMSO-d6 is the standard solvent due to solubility; CDCI3 may require warming or

show broadened peaks due to aggregation.[2]
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Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

Frequency: 400 MHz (

H), 100 MHz (

)2l

H NMR Analysis

The spectrum is dominated by the distinct 4-methyl singlet and the 8-methoxy singlet.[2] The H-
3 proton is a key diagnostic marker for the 2-quinolinone ring formation.[2]
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Hz).[2]

C NMR Analyqiq

Shift (

Assignment Notes
ppm)
Carbonyl carbon.[2] Most
162.5 C-2 (C=0) _ _
deshielded signal.[2]
Attached to Oxygen (ipso-
148.0 C-8 ygen (ip
carbon).[2]
uaternary carbon bearing the
145.5 C-4 Q Y 9
methyl group.[1][2]
Aromatic signals (C-4a, C-8a,
130.0 - 110.0 Ar-C
C-5, C-6, C-7).[2]
120.5 C-3 Vinylic carbon.[2]
56.2 OCH Methoxy carbon.[2]
18.8 4-CH Methyl carbon.[2]

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR[Z]

e 3150 — 3400 cm

(N-H) stretch.[2] Broad band due to dimer formation.[2]

e 1645 - 1680 cm
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(C=0) Amide | band.[2] Strong intensity. This confirms the "one" (lactam) tautomer over the
"ol" (lactim) form in the solid state.[2]

e 1600, 1560 cm

(C=C) Aromatic skeletal vibrations.[2]

e 1255cm

(C-0) Aryl alkyl ether stretch (Methoxy group).[2]

Mass Spectrometry (MS)

lonization: ESI+ or EI (70 eV)
e Molecular lon (

): m/z 189 (Base peak in ESI).[2]
e Fragmentation (EIl):

o 174 (
): Loss of methyl radical (
).[2]

o 146 (

): Loss of HNCO (isocyanic acid) or CO + methyl, characteristic of quinolinones.[2]

Part 4: Experimental Protocols
Protocol A: Sample Preparation for NMR

To ensure high-resolution data without aggregation artifacts.[2]
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e Drying: Dry the solid compound in a vacuum oven at 60°C for 4 hours to remove lattice
water/solvent.

e Solvent: Use DMSO-

(0.6 mL) for 5-10 mg of sample.

o Why DMSO? Chloroform (
) often leads to broad NH signals and poor solubility for carbostyrils.[2]
e Tube: Use a high-precision 5mm NMR tube (Wilmad 507 or equivalent).[2]
¢ Acquisition: Set relaxation delay (

) to >2 seconds to allow full relaxation of the quaternary carbons and NH proton.

Protocol B: Thin Layer Chromatography (TLC) Validation

Self-validating step to check purity before spectroscopy.[2]

Stationary Phase: Silica Gel

2]

Mobile Phase: Ethyl Acetate : Hexane (1:[2]1) or Methanol : DCM (5:95).[2]

Visualization: UV light (254 nm).[2] The compound is highly fluorescent (blue/purple
fluorescence).[2]

Rf Value: Typically 0.3 — 0.4 in EtOAc/Hexane (1:1).[2]

Part 5: Biological & Pharmacological Context

Why this molecule matters: The 8-methoxy-4-methylquinolin-2(1H)-one structure is not just a
chemical intermediate; it is a bioactive scaffold.[2]

e Anticancer Activity: Carbostyrils are known to inhibit tubulin polymerization and act as
tyrosine kinase inhibitors.[2] The 4-methyl group locks the conformation, potentially
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enhancing binding to the ATP-binding pocket of kinases.

e Antimicrobial: The 8-methoxy group increases lipophilicity, aiding cell membrane penetration
in Gram-positive bacteria.[2]

Signaling Pathway Relevance (DOT Diagram)
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Figure 2: Potential pharmacological mechanisms of action for the carbostyril scaffold.[2]
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National Center for Biotechnology Information.[2] Link[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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